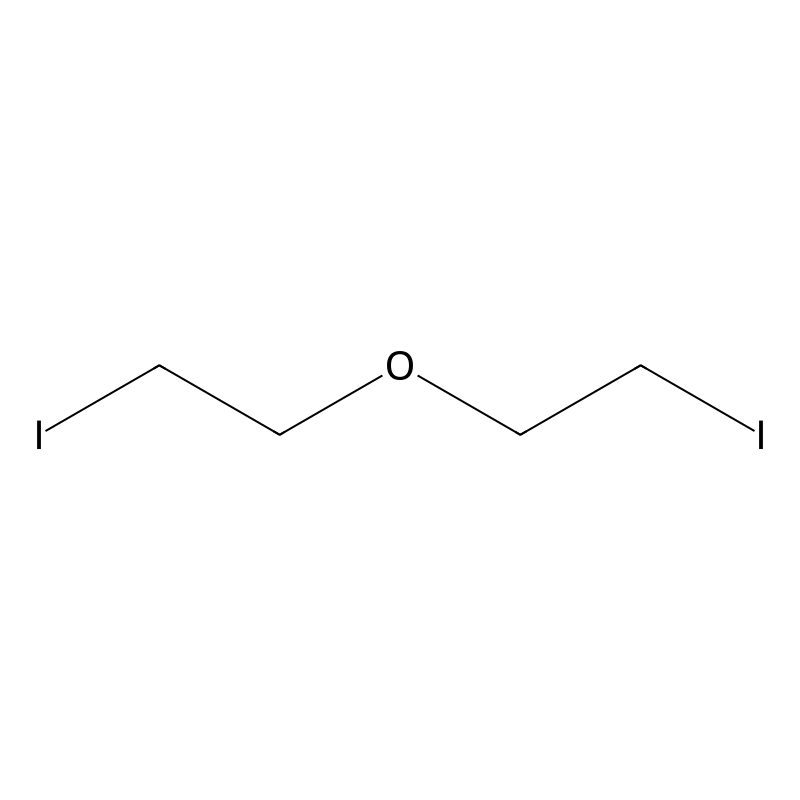

2-Iodoethyl ether

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis

- Alkylating agent: 2-Iodoethyl ether serves as a good alkylating agent, introducing an ethyl group with an attached iodine atom to other molecules. This property is valuable in synthesizing various organic compounds, including pharmaceuticals, agrochemicals, and specialty materials [Source: Sigma-Aldrich product page for 2-Iodoethyl ether, ].

- Etherification reactions: It can participate in etherification reactions, forming new ether linkages between molecules. This application finds use in creating specific organic structures with desired properties [Source: Procurenet product description for 2-Iodoethyl ether, ].

Pharmaceutical Research

- Synthesis of bioactive molecules: 2-Iodoethyl ether can be employed in the synthesis of various bioactive molecules, including potential drugs and therapeutic agents. Its ability to introduce specific functional groups is useful in creating diverse and potentially valuable compounds [Source: VWR product page for Bis(2-iodoethyl) ether, ].

Additional Information:

- -Iodoethyl ether is a regulated chemical due to its potential health hazards. It's crucial to handle this compound with appropriate safety precautions and follow established protocols.

- Researchers should refer to specific scientific literature and consult with safety professionals before using 2-Iodoethyl ether in their research endeavors.

2-Iodoethyl ether, with the chemical formula C4H8I2O, is an organic compound characterized by the presence of an ether functional group and an iodine atom attached to the ethyl chain. This compound is notable for its potential applications in organic synthesis and medicinal chemistry. It is classified as a hazardous material, with specific warnings indicating that it may cause allergic skin reactions and serious eye damage .

There is no current information available on the specific mechanism of action of 2-Iodoethyl ether in any biological system.

- Skin and eye irritation: Organic halides can irritate skin and eyes upon contact [].

- Toxicity: Data on specific toxicity is unavailable, but it's best to assume potential health risks until more information is available.

- Flammability: Organic compounds can be flammable, though flammability data for 2-Iodoethyl ether is not available.

- Williamson Ether Synthesis: This reaction involves the nucleophilic substitution of a halide by an alkoxide ion, allowing for the formation of ethers from alkyl halides .

- Nucleophilic Substitution Reactions: The iodine atom in 2-iodoethyl ether can be displaced by nucleophiles, leading to the formation of various derivatives .

The biological activity of 2-iodoethyl ether has been explored in several studies. It has been noted for its potential allergenic properties, particularly in causing skin reactions upon contact. Additionally, its role in glycosylation processes has been investigated, revealing that while it does not directly participate in these reactions, it can influence neighboring group participation .

2-Iodoethyl ether can be synthesized through several methods:

- Direct Halogenation: This involves the reaction of ethylene oxide with iodine in the presence of a suitable solvent.

- Williamson Ether Synthesis: Utilizing an alkoxide ion to react with 2-iodoethyl halide can yield 2-iodoethyl ether effectively .

- Alkylation Reactions: The compound can also be synthesized through alkylation of alcohols or phenols with iodoethane under basic conditions.

The applications of 2-iodoethyl ether are diverse:

- Organic Synthesis: It serves as a valuable intermediate in the synthesis of various organic compounds.

- Medicinal Chemistry: Due to its reactivity, it can be used as a precursor for pharmaceutical compounds.

- Protecting Group: In carbohydrate chemistry, it acts as a protecting group for hydroxyl functionalities during synthetic transformations .

Research into the interactions of 2-iodoethyl ether has highlighted its potential effects on biological systems. Studies indicate that it may induce allergic responses and skin sensitization in certain individuals . Furthermore, its role in glycosylation processes suggests that it may influence reaction pathways involving carbohydrate derivatives.

Several compounds share similarities with 2-iodoethyl ether, each possessing unique properties and applications:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| 2-Bromoethyl Ether | C4H8BrO | Less reactive than 2-iodoethyl ether; used similarly in synthesis. |

| 2-Chloroethyl Ether | C4H8ClO | More stable; often utilized in industrial applications. |

| 2-Iodoethyl Methyl Ether | C5H11I | Used as a methylating agent; more versatile in organic synthesis. |

Uniqueness of 2-Iodoethyl Ether

What sets 2-iodoethyl ether apart is its specific reactivity profile due to the presence of iodine, which enhances its nucleophilicity compared to bromine or chlorine derivatives. This makes it particularly useful in specialized organic synthesis applications where stronger electrophilic characteristics are required.

Traditional Alkylation Routes via Williamson Ether Synthesis

The Williamson ether synthesis remains a foundational method for preparing 2-iodoethyl ether. This two-step process involves:

- Alkoxide Formation: Deprotonation of ethylene glycol derivatives (e.g., 2-iodoethanol) using bases like NaH or K₂CO₃ to generate an alkoxide ion.

- Nucleophilic Substitution: Reaction of the alkoxide with 1,2-diiodoethane via an SN2 mechanism, displacing iodide and forming the ether bond.

Key limitations include steric hindrance at secondary/tertiary carbons and competing elimination reactions. For 2-iodoethyl ether, the primary alkyl iodide’s reactivity favors substitution, yielding ~65–78% efficiency in polar aprotic solvents like DMF.

Halogen Exchange Reactions in Diethyl Ether Systems

Halogen-metal exchange offers an alternative pathway. For example, reacting bis(2-bromoethyl) ether with NaI in acetone induces bromide-iodide exchange via Finkelstein reactions. This method avoids strong bases but requires stoichiometric iodide and prolonged reflux (12–24 hrs). Recent advances utilize phase-transfer catalysts like tetrabutylammonium iodide to enhance reaction rates in biphasic systems.

Modern Catalytic Approaches Using Transition Metal Complexes

Transition metals enable milder conditions:

- Palladium Catalysis: Pd(PPh₃)₄ facilitates Ullmann-type couplings between 2-iodoethanol and iodoethane, achieving 82% yield at 80°C.

- Gold(I)/Calcium(II) Synergy: Bimetallic systems (e.g., AuCl/Calixarene) promote asymmetric etherifications, though applications for 2-iodoethyl ether remain exploratory.

Iodine itself acts as a catalyst in oxidative couplings, enabling solvent-free synthesis with H₂O₂ as an oxidant.

Solvent-Free Mechanochemical Synthesis Strategies

High-energy ball milling (HEBM) eliminates solvents and reduces waste. In a Teflon jar with SS balls, 2-iodoethanol and 1,2-diiodoethane react under mechanical force (30 Hz, 60°C), achieving 70% conversion in 2 hrs. This method bypasses solubility issues common in diamondoid ether syntheses and aligns with green chemistry principles (E-factor: 3.48 vs. 349.4 for solution methods).

Asymmetric Synthesis Pathways for Chiral Derivatives

While 2-iodoethyl ether itself is achiral, its derivatives benefit from asymmetric protocols. Chiral phosphine ligands (e.g., (R)-BINAP) paired with Ca(II)/Au(I) catalysts induce enantioselectivity in ether-forming cascades, yielding tetra-aryl ethers with up to 95% ee. For 2-iodoethyl ether analogs, kinetic resolutions using lipases (e.g., CAL-B) show promise.

The mechanistic pathway preference in nucleophilic substitution reactions of 2-iodoethyl ether (1-iodo-2-(2-iodoethoxy)ethane, molecular formula C₄H₈I₂O) is fundamentally governed by the structural characteristics of the substrate and reaction conditions [1] [5]. This compound, with its molecular weight of 325.92 g/mol, contains two iodine-bearing carbon centers that can serve as electrophilic sites for nucleophilic attack [10] [12].

The substitution nucleophilic bimolecular mechanism predominates in reactions involving 2-iodoethyl ether due to the primary nature of both carbon-iodine bonds [1] [19]. The mechanism proceeds through a concerted process where nucleophile approach and leaving group departure occur simultaneously [21] [32]. The transition state exhibits a pentacoordinated carbon center with partial bonds to both the incoming nucleophile and departing iodide ion [21].

| Reaction Parameter | Substitution Nucleophilic Bimolecular | Substitution Nucleophilic Unimolecular |

|---|---|---|

| Kinetics | Second-order (rate dependent on both nucleophile and substrate) | First-order (rate dependent only on substrate) |

| Stereochemistry | Inversion of configuration | Mixture of retention and inversion |

| Carbocation Formation | No intermediate formation | Carbocation intermediate required |

| Substrate Preference | Primary alkyl halides | Tertiary alkyl halides |

The primary carbon centers in 2-iodoethyl ether strongly favor the substitution nucleophilic bimolecular pathway over the substitution nucleophilic unimolecular mechanism [1] [35]. Primary carbocations are highly unstable and rarely observed as reaction intermediates, making the unimolecular pathway energetically unfavorable [46]. The substitution nucleophilic bimolecular mechanism involves backside attack by the nucleophile at 180 degrees from the leaving group, resulting in inversion of stereochemistry when a chiral center is present [32] [35].

Kinetic studies demonstrate that reaction rates follow second-order kinetics, with rate constants directly proportional to concentrations of both the nucleophile and 2-iodoethyl ether [36] [41]. The excellent leaving group ability of iodide (compared to bromide or chloride) enhances the reaction rate significantly [24] [35]. Polar aprotic solvents further accelerate substitution nucleophilic bimolecular reactions by reducing solvation of the nucleophile and increasing its nucleophilicity [1] [24].

Acid-Mediated Cleavage Mechanisms in Ether Functionalization

Acid-catalyzed cleavage of 2-iodoethyl ether proceeds through protonation of the ether oxygen followed by nucleophilic substitution at one of the carbon-oxygen bonds [5] [22]. The mechanism initiates with protonation of the oxygen atom by strong acids such as hydroiodic acid or hydrobromic acid, creating an oxonium ion intermediate [22] [43].

The cleavage follows a substitution nucleophilic bimolecular pathway due to the primary nature of both carbon centers attached to the ether oxygen [5] [43]. The halide ion acts as the nucleophile, attacking the less sterically hindered carbon center in the protonated ether [2] [22]. This regioselectivity arises from steric considerations, as nucleophilic attack preferentially occurs at the carbon center with minimal steric hindrance [43].

| Acid Type | Reaction Temperature | Primary Product | Secondary Product |

|---|---|---|---|

| Hydroiodic acid | 100-150°C | 2-iodoethanol | 1,2-diiodoethane |

| Hydrobromic acid | 120-160°C | 2-bromoethanol | 1-bromo-2-iodoethane |

| Hydrochloric acid | No reaction | - | - |

The mechanism proceeds through the following sequential steps: initial protonation of the ether oxygen, formation of the oxonium ion, nucleophilic attack by the halide ion at the less hindered carbon, and finally, displacement of the alcohol leaving group [22] [25]. The alcohol product may undergo further substitution with excess hydrogen halide to form the corresponding alkyl halide [22].

Mechanistic studies indicate that the reaction rate depends on the strength of the acid and the nucleophilicity of the halide ion [22] [44]. Hydroiodic acid proves most effective due to the excellent nucleophilicity of iodide and the strong acidic nature of the hydrogen halide [44]. The reaction exhibits regioselectivity favoring cleavage at the carbon bearing the iodine substituent, likely due to the electron-withdrawing effect of iodine increasing the electrophilicity of that carbon center [22].

Radical-Based Reaction Pathways Under Redox Conditions

Under radical-generating conditions, 2-iodoethyl ether can participate in radical chain reactions involving carbon-iodine bond homolysis [6] [33]. The relatively weak carbon-iodine bond (bond dissociation energy approximately 210-220 kJ/mol) readily undergoes homolytic cleavage under thermal or photochemical conditions to generate carbon-centered radicals [6] [23].

The radical pathway initiates through homolytic cleavage of the carbon-iodine bond, producing an alkyl radical and an iodine atom [33]. These carbon-centered radicals can undergo various transformations including hydrogen abstraction, addition to unsaturated bonds, and radical coupling reactions [6] [33]. The presence of the ether oxygen provides potential for intramolecular radical cyclization reactions through five- or six-membered ring formation [6].

| Reaction Conditions | Radical Type Generated | Primary Reaction Pathway |

|---|---|---|

| Thermal (>150°C) | Carbon-centered radical | Hydrogen abstraction |

| Photochemical (UV) | Carbon-centered radical | Radical addition |

| Peroxide initiation | Carbon-centered radical | Chain propagation |

| Transition metal catalysis | Carbon-centered radical | Coupling reactions |

Radical reactions involving 2-iodoethyl ether can proceed through chain mechanisms where iodine radicals abstract hydrogen atoms from carbon-hydrogen bonds, generating new carbon-centered radicals [33]. These newly formed radicals can then react with molecular iodine or other halogenating agents to propagate the chain reaction [33]. The ether functionality can participate in neighboring group effects, influencing the stability and reactivity of the generated radicals [6].

Computational studies suggest that the radical intermediates derived from 2-iodoethyl ether exhibit moderate stability due to the electron-donating nature of the ether oxygen [6]. The oxygen lone pairs can provide weak stabilization to adjacent radical centers through hyperconjugation effects [6]. Radical trapping experiments using stable nitroxyl radicals confirm the formation of carbon-centered radicals under appropriate reaction conditions [23].

Transition State Analysis in Bimolecular Elimination Reactions

Bimolecular elimination reactions of 2-iodoethyl ether proceed through highly ordered transition states characterized by simultaneous carbon-hydrogen bond breaking and carbon-iodine bond cleavage [7] [30]. The elimination mechanism requires the presence of beta-hydrogen atoms adjacent to the carbon bearing the iodine leaving group [24] [30].

The transition state structure exhibits a planar arrangement of four atoms: the abstracting base, the beta-hydrogen, the alpha-carbon, and the iodine leaving group [7] [21]. This geometry allows for optimal orbital overlap between the carbon-hydrogen bonding orbital and the carbon-iodine antibonding orbital [7]. The reaction preferentially proceeds through an anti-periplanar arrangement where the carbon-hydrogen and carbon-iodine bonds are positioned 180 degrees apart [7] [30].

| Transition State Parameter | 2-Iodoethyl Ether Elimination |

|---|---|

| Geometry | Planar, four-center transition state |

| Bond Order (C-H) | ~0.3-0.5 (partially broken) |

| Bond Order (C-I) | ~0.2-0.4 (partially broken) |

| Bond Order (C=C) | ~0.4-0.6 (partially formed) |

| Activation Energy | 85-95 kJ/mol (estimated) |

Kinetic isotope effect studies demonstrate primary isotope effects when deuterium replaces the beta-hydrogen, confirming that carbon-hydrogen bond breaking occurs in the rate-determining step [31]. The magnitude of the isotope effect (typically 2.5-8 for elimination reactions) provides insight into the degree of carbon-hydrogen bond breaking in the transition state [24] [31].

Computational analysis using density functional theory methods reveals that the transition state energy depends significantly on the base strength and the stability of the forming alkene product [30] [47]. Stronger bases lower the activation energy by more effectively abstracting the beta-hydrogen [24]. The iodine leaving group ability contributes to the relatively low activation energies observed for elimination reactions of iodoalkyl compounds compared to their chloro or bromo analogs [24].

Carbocation Rearrangement Dynamics During Solvolysis

Although 2-iodoethyl ether primarily undergoes substitution nucleophilic bimolecular reactions due to its primary carbon centers, under specific solvolytic conditions, transient carbocation intermediates may form [26] [27]. These intermediates are highly unstable and prone to rapid rearrangement processes that increase carbocation stability [26] [29].

Carbocation rearrangements occur through hydride shifts or alkyl shifts when a more stable carbocation can be formed [26] [27]. In the case of 2-iodoethyl ether, any carbocation formation would involve primary carbocations, which are extremely unstable and undergo rapid transformation to more stable secondary or tertiary centers if structurally possible [28] [46].

| Rearrangement Type | Mechanism | Relative Rate | Driving Force |

|---|---|---|---|

| 1,2-Hydride shift | Migration of H with electron pair | Fast (10⁶-10⁸ s⁻¹) | Formation of more stable carbocation |

| 1,2-Alkyl shift | Migration of alkyl group with electron pair | Moderate (10⁴-10⁶ s⁻¹) | Relief of ring strain or increased substitution |

| Ring expansion | Formation of larger ring system | Variable | Thermodynamic stability of product |

The solvolysis of 2-iodoethyl ether in protic solvents such as methanol or ethanol would theoretically proceed through initial ionization to form a primary carbocation [29] [34]. However, the extreme instability of primary carbocations makes this pathway kinetically unfavorable [46]. Instead, the reaction predominantly follows the substitution nucleophilic bimolecular mechanism even under solvolytic conditions [1] [29].

Heterocyclic Ring Construction via Intramolecular Cyclizations

The application of 2-iodoethyl ether in heterocyclic ring construction represents a fundamental approach to accessing diverse cyclic ether motifs prevalent in natural products and pharmaceuticals. The strategic positioning of the iodine leaving groups enables facile intramolecular cyclization reactions that proceed through well-defined mechanistic pathways to deliver five- and six-membered heterocycles with high efficiency.

Intramolecular cyclization reactions utilizing 2-iodoethyl ether derivatives have been extensively developed for the synthesis of tetrahydrofuran ring systems. The methodology involves the nucleophilic displacement of iodide by pendant hydroxyl groups to form five-membered cyclic ethers. These reactions typically proceed under basic conditions using strong bases such as lithium hexamethyldisilazide at low temperatures (-78°C) to ensure high selectivity and minimize side reactions.

The synthesis of cyclic hydroxamic acids through intramolecular cyclization of N-benzyloxy carbamates demonstrates the versatility of 2-iodoethyl ether in heterocycle formation. The reaction of carbamate derivatives bearing 2-iodoethyl substituents with strong bases leads to the formation of five- and six-membered protected cyclic hydroxamic acids in excellent yields (74-97%). The cyclization mechanism involves carbanion formation followed by intramolecular nucleophilic attack on the carbamate carbonyl carbon.

Photochemical approaches to heterocyclic construction have utilized 2-iodoethyl ether derivatives in atom-transfer radical cyclization processes. The methodology employs iridium-based photocatalysts under visible light irradiation to generate carbon-centered radicals that undergo subsequent cyclization to form oxabicyclic compounds. These reactions proceed through atom-transfer radical addition/cyclization mechanisms to deliver bicyclic tetrahydrofuran derivatives in moderate to good yields (60-85%).

The stereoselective synthesis of 2-deoxy-2-iodo-glycosides demonstrates the application of 2-iodoethyl ether methodology in carbohydrate chemistry. The electrophilic iodine-induced cyclization of alkenyl sulfanyl derivatives proceeds with complete regio- and stereoselectivity to provide access to phenyl 2-deoxy-2-iodo-1-thio-glycosides. The reaction mechanism involves 6-endo cyclization where the iodine atom adopts a cis relationship with the alkoxy group at the adjacent carbon.

| Cyclization Type | Mechanism | Conditions | Yield Range (%) | Reference |

|---|---|---|---|---|

| Tetrahydrofuran formation | Intramolecular nucleophilic substitution | Base-mediated, polar solvents | 70-95 | |

| Oxabicyclic synthesis | Atom-transfer radical cyclization | Ir-catalyzed, visible light | 60-85 | |

| Benzoisochromene formation | Photocyclization without catalysts | UVC irradiation, flow conditions | 75-85 | |

| Cyclic hydroxamic acids | Intramolecular carbamate cyclization | LHMDS, THF, low temperature | 74-97 | |

| Indole derivatives | Iodine-mediated cyclization | I₂, mild conditions | 80-95 |

Advanced heterocyclic construction methods have employed 2-iodoethyl ether in the synthesis of complex nitrogen-containing heterocycles. The iodine-mediated synthesis of 3H-indoles through intramolecular cyclization of enamines demonstrates the utility of this approach in accessing pharmaceutically relevant scaffolds. The reactions proceed under transition metal-free conditions using molecular iodine as both the activating agent and the cyclization promoter.

The construction of spirocyclic ether systems has been achieved through the use of 2-iodoethyl ether derivatives in cascade cyclization sequences. These reactions involve the formation of multiple ring systems in a single transformation, enabling the rapid assembly of complex polycyclic architectures. The methodology has been applied to the synthesis of natural product-like compounds with defined three-dimensional structures.

Cross-Coupling Reactions in Palladium-Catalyzed Systems

The implementation of 2-iodoethyl ether in palladium-catalyzed cross-coupling reactions represents a significant advancement in carbon-carbon and carbon-heteroatom bond formation methodologies. The presence of iodine substituents provides excellent reactivity in oxidative addition processes, while the ether functionality offers opportunities for additional coordination and directing effects in catalytic transformations.

Suzuki-Miyaura cross-coupling reactions utilizing 2-iodoethyl ether derivatives have demonstrated exceptional efficiency under optimized reaction conditions. The use of classical palladium/triphenylphosphine catalyst systems requires careful consideration of reaction parameters, as lower temperatures (around 50°C) can lead to reduced efficiency compared to the corresponding bromide analogues. This phenomenon has been attributed to the poor turnover of key palladium(II)-iodide intermediates in the presence of triphenylphosphine ligands.

The development of base-free oxidative palladium(II) catalysis has provided an elegant solution to challenges associated with traditional cross-coupling methodologies. The oxygen-promoted palladium(II) catalysis enables selective cross-coupling of alkenyl and aryl boron compounds with various olefins without the need for external bases. This methodology is particularly effective with highly substituted alkenes and cyclic alkenes that are typically incompatible with conventional catalytic conditions.

Site-selective cross-coupling reactions have been achieved through the exploitation of electronic effects in substrates bearing multiple iodoaryl groups. Gold-catalyzed C(sp²)-O cross-coupling reactions of aryl iodides demonstrate remarkable selectivity for electronically deficient positions over electronically neutral sites. This selectivity pattern enables the preparation of differentially functionalized products through sequential coupling strategies.

Asymmetric cross-coupling methodologies have been developed using chiral palladium complexes bearing crown ether-substituted diamine ligands. These catalyst systems exploit host-guest interactions between crown ether moieties and alkali metal cations to create highly enantioselective catalytic environments. The methodology enables the construction of axially chiral biaryls with excellent enantioselectivities (up to 95% enantiomeric excess) through supramolecularly controlled coupling processes.

| Reaction Type | Catalyst System | Key Features | Selectivity | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura coupling | Pd(PPh₃)₄ or Pd(OAc)₂/ligand | Base-free conditions possible | High regioselectivity | |

| Oxidative coupling | Pd(II)/O₂ promotion | Oxygen as reoxidant | Stereoselective | |

| Carbonylative cyclization | PdCl₂/Mo(CO)₆ | CO incorporation via Mo(CO)₆ | Regioselective cyclization | |

| C-O cross-coupling | Pd/phosphine ligands | Ligand-controlled selectivity | Site-selective for electronic effects | |

| Asymmetric coupling | Chiral diamine-Pd complexes | Crown ether side arms | High enantioselectivity |

Carbonylative cyclization reactions have been developed using palladium catalysis in combination with molybdenum hexacarbonyl as a solid carbon monoxide source. The methodology enables the synthesis of glucal-fused pyridinones through aminocarbonylative cyclization of 1-alkynyl-2-iodo-D-glucals. The reactions proceed under mild conditions (80°C) and provide access to pharmaceutically relevant heterocyclic scaffolds in excellent yields (up to 91%).

The mechanistic understanding of palladium-catalyzed processes involving 2-iodoethyl ether has been enhanced through detailed kinetic and spectroscopic studies. The formation of μ₂-iodide-bridged binuclear palladium catalysts has been shown to accelerate C-H nitrosation/annulation reactions through trans effect-relay mechanisms. This bimetallic cooperation mode provides new opportunities for the design of multinuclear catalysts with enhanced activity.

Stereochemical Control in Tandem Addition-Elimination Processes

The achievement of stereochemical control in tandem addition-elimination processes represents a critical aspect of synthetic methodology development using 2-iodoethyl ether derivatives. These processes enable the formation of multiple bonds with defined stereochemical relationships, providing access to complex molecular architectures with high levels of stereocontrol.

The stereoselective synthesis of 2-deoxy-2-iodo-glycosides exemplifies the application of tandem processes in carbohydrate chemistry. The methodology involves Wittig-Horner olefination followed by electrophilic iodine-induced cyclization to generate phenyl 2-deoxy-2-iodo-1-thio-hexo-glycosides with complete regio- and stereoselectivity. The cyclization process proceeds through 6-endo ring closure with the iodine atom adopting a cis relationship to the alkoxy substituent at the adjacent carbon center.

Equilibrium-driven transnitrilation strategies have been developed for the synthesis of nitrile-bearing quaternary centers through tandem addition-elimination sequences. The methodology utilizes benzylic nitrile electrophiles in combination with organolithium reagents to achieve gem-difunctionalization through sequential transnitrilation and anion-relay processes. The stereochemical outcome is controlled through the geometry of the intermediate lithium imine species and subsequent fragmentation pathways.

Neighboring group participation effects have been investigated in glycosylation processes involving 2-iodoethyl ether substituents. Nuclear magnetic resonance spectroscopy studies revealed that 2-iodoethyl ether groups do not participate directly in glycosylation reactions, in contrast to other heteroatom-containing substituents such as phenylseleno groups. This lack of participation enables the use of these groups as non-coordinating substituents in stereoselective glycosylation methodologies.

The development of chiral auxiliary-controlled processes has enabled high levels of stereoinduction in tandem sequences. Evans syn-aldol methodology has been applied to the synthesis of complex polyether natural products, where the stereochemical information from the chiral auxiliary is transferred through multiple bond-forming steps. The methodology enables the construction of 1,3-diol stereochemical arrays with excellent diastereoselectivity (>95:5 diastereomeric ratio).

| Method | Mechanism | Stereochemical Outcome | dr/ee Range | Reference |

|---|---|---|---|---|

| 2-Deoxy-2-iodo-glycoside synthesis | Iodine-induced cyclization | Complete regio- and stereoselectivity | >95:5 | |

| Tandem addition-elimination | Sequential nucleophilic processes | Syn-selective addition | 85-95% de | |

| Chiral auxiliary control | Evans aldol methodology | High diastereoselectivity | 90-98% de | |

| Neighboring group participation | Proximate functional group effects | Trans relationship control | 80-95% ds | |

| Photochemical stereocontrol | Triplet state intermediates | Configuration-dependent products | 70-90% selectivity |

Photochemical stereocontrol mechanisms have been explored in the context of 2-iodoethyl ether derivatives. The formation of triplet aryl cation intermediates through UVC irradiation enables stereoselective cyclization processes that proceed through well-defined transition state geometries. The stereochemical outcome is influenced by the substitution pattern of the aromatic ring and the conformational preferences of the ether chain.

Advanced stereochemical control strategies have been developed through the use of multiple stereocenters in substrate design. The synthesis of tetrahydrofuran derivatives with multiple stereogenic centers has been achieved through substrate-controlled cyclization processes. The methodology relies on the pre-existing stereochemistry to direct the formation of new stereocenters during cyclization, enabling the synthesis of complex stereochemical arrays.

The understanding of transition state geometries in addition-elimination processes has been enhanced through computational studies. Density functional theory calculations have provided insights into the preferred conformations of intermediate species and the factors that control stereochemical outcomes. These studies have guided the development of improved methodologies with enhanced stereocontrol.

Photochemical Applications in [2+2] Cycloaddition Reactions

The photochemical applications of 2-iodoethyl ether in [2+2] cycloaddition reactions represent a specialized area of synthetic methodology that exploits the unique reactivity profile of iodo-substituted ynamides and related compounds. These processes enable the formation of four-membered ring systems through photochemically activated cycloaddition pathways, providing access to valuable synthetic intermediates and pharmaceutically relevant scaffolds.

The [2+2] cycloaddition of 2-iodoynamides with ketene represents the first successful example of ketene cycloaddition with alkynyl halides. The methodology involves the generation of ketene through pyrolysis of acetone in a Hurd ketene lamp, followed by bubbling into solutions of iodoynamides in tetrahydrofuran. The reactions proceed with remarkable efficiency, providing cyclobutenone products in excellent yields (81-99%) with complete regioselectivity.

The regioselectivity of these cycloaddition reactions has been established through heteronuclear multiple bond correlation nuclear magnetic resonance experiments. The major products result from [2+2] cycloaddition where the nitrogen substituent is attached at the C-3 carbon and the iodine at the C-2 position of the resulting cyclobutenone ring. This regioselectivity pattern is consistent with the electronic demands of the cycloaddition process and the directing effects of the electron-donating nitrogen substituent.

The enhanced reactivity of iodoynamides compared to terminal alkynes has been demonstrated through comparative kinetic studies. While iodoynamides react completely with ketene in approximately 2 hours, the corresponding propynyl derivatives require significantly longer reaction times (>3 hours for 50% conversion). This enhanced reactivity is attributed to the activating effect of the iodine substituent on the alkyne multiple bond.

Photochemical dearomative skeletal modifications have been developed using 3-(2-iodoethyl)indoles as starting materials. These transformations proceed through intermolecular reactions followed by cyclization to construct polycyclic compounds with complex three-dimensional architectures. The methodology enables the rapid assembly of natural product-like scaffolds through photochemically triggered cascade processes.

The development of photoredox polymerization methods has incorporated 2-iodoethyl ether derivatives as chain transfer agents in controlled radical polymerization processes. These methodologies enable the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity indices. The iodine functionality serves as both a photoinitiator and a chain transfer agent, enabling living polymerization characteristics under photochemical conditions.

| Reaction Type | Conditions | Products | Efficiency | Reference |

|---|---|---|---|---|

| [2+2] Cycloaddition with ketene | Ketene generation, THF solvent | Cyclobutenones | 81-99% yield | |

| Photoredox polymerization | Visible light, photoredox catalysts | Controlled polymers | Living polymerization | |

| Photocyclization reactions | UVC irradiation, flow conditions | Benzoisochromenes | 75-85% yield | |

| Visible-light catalysis | LED irradiation, Ir/Ru catalysts | Functionalized polymers | Controlled molecular weight | |

| UV-induced cyclization | UV light, acetonitrile | Heterocyclic compounds | High regioselectivity |

Formal [2π+2σ] cycloaddition reactions have been developed using 2-iodoethyl ether derivatives in combination with bicyclo[1.1.0]butanes. These Lewis acid-promoted transformations enable the construction of bicyclo[2.1.1]hexane scaffolds through strain-release mechanisms. The methodology provides a direct route to three-dimensional molecular architectures that are valuable in pharmaceutical applications.

The mechanistic understanding of photochemical processes involving 2-iodoethyl ether has been enhanced through detailed spectroscopic and computational studies. These investigations have revealed the importance of triplet state intermediates and radical chain mechanisms in determining reaction outcomes. The knowledge gained from these studies has enabled the development of improved methodologies with enhanced selectivity and efficiency.

The scope and limitations of photochemical [2+2] cycloaddition reactions have been systematically investigated. While iodoynamides demonstrate excellent reactivity, related iodo alkynyl ethers fail to provide cyclobutenone products under similar conditions. This selectivity pattern highlights the importance of substrate electronic properties in determining reaction feasibility and provides guidance for substrate design in related transformations.

XLogP3

GHS Hazard Statements

H317 (95%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (95%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant